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An In-depth Guide for Researchers and Drug Development Professionals on the Discovery,

History, and Mechanism of Action of Fenretinide (4-HPR)

Abstract
EINECS 259-760-9, chemically known as N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-

HPR), is a synthetic derivative of vitamin A (retinol) that has garnered significant interest in the

scientific community for its potential therapeutic applications, particularly in oncology.[1] This

technical guide provides a comprehensive overview of the discovery, history, and multifaceted

mechanism of action of Fenretinide. It is intended to serve as a resource for researchers,

scientists, and drug development professionals, offering detailed experimental insights and a

summary of key quantitative data from preclinical and clinical investigations.

Discovery and History
Fenretinide was first synthesized in the late 1960s by Robert J. Gander at the pharmaceutical

company Johnson & Johnson.[2] Initially, the compound was investigated for dermatological

applications, a common therapeutic area for retinoids. However, Fenretinide proved to be

inactive in the intended dermatology assays, leading to the abandonment of its development

for this purpose by the company.[2]
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The trajectory of Fenretinide research shifted dramatically following the discovery by Ted

Breitman at the National Institutes of Health (NIH) that retinoic acid could induce differentiation

in leukemia cells.[2] This pivotal finding sparked interest in the broader application of retinoids

in cancer therapy. Subsequently, Johnson & Johnson transferred the rights and inventory of

Fenretinide to the National Cancer Institute (NCI) for further investigation in oncology.[2]

Early preclinical studies conducted by the NCI in the 1970s revealed Fenretinide's efficacy in

preventing various cancers in animal models, including breast, lung, bladder, and prostate

cancer.[2] A notable Italian clinical trial involving thousands of high-risk pre-menopausal women

demonstrated its potential in breast cancer prevention.[2] Despite these promising results, the

clinical development of Fenretinide has been hampered by its poor oral bioavailability, which

limits the achievable plasma concentrations necessary for therapeutic efficacy.[3]

Physicochemical Properties and Synthesis
Fenretinide is a synthetic analog of all-trans-retinoic acid (ATRA).[4] The key structural

difference lies in the replacement of the terminal carboxylic acid group of ATRA with an N-(4-

hydroxyphenyl)amide group.[2] This modification significantly alters its biological properties,

leading to a unique mechanism of action and a favorable toxicity profile compared to other

retinoids.[4]

While the initial synthesis was performed in the late 1960s, various methods for its preparation

and the synthesis of its analogs have since been described in the scientific literature. A

common approach involves the reaction of all-trans-retinoic acid with 4-aminophenol.

Mechanism of Action
Fenretinide exhibits a complex and multifaceted mechanism of action that distinguishes it from

other retinoids. It can induce cell death through both retinoid acid receptor (RAR)-dependent

and -independent pathways.[5][6]

Receptor-Independent Induction of Apoptosis
A primary mechanism of Fenretinide's anticancer activity is the induction of apoptosis

(programmed cell death) through the generation of reactive oxygen species (ROS) and the

accumulation of ceramides.[1][2]
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Reactive Oxygen Species (ROS) Generation: Fenretinide treatment leads to an increase in

intracellular ROS levels.[6] This oxidative stress triggers downstream signaling cascades that

culminate in apoptosis. The generation of ROS appears to be a critical and early event in

Fenretinide-induced cell death.[7]

Ceramide Accumulation: The compound has been shown to cause the buildup of ceramide,

a pro-apoptotic lipid second messenger, in tumor cells.[1]

Receptor-Dependent Pathways
While its receptor-independent actions are prominent, Fenretinide also interacts with nuclear

retinoid receptors. It is a highly selective activator of specific RAR subtypes, particularly RARγ

and to a lesser extent RARβ, while showing minimal activity with RARα and retinoid X

receptors (RXRs) in transactivation assays.[8] This selective receptor activation likely

contributes to its specific biological effects and favorable safety profile.[8]

Other Mechanisms
Fenretinide has also been shown to:

Inhibit Angiogenesis: It can modulate growth factors and their receptors that are associated

with angiogenesis, the formation of new blood vessels that supply tumors.[5]

Modulate Signaling Kinases: Studies have indicated that Fenretinide can perturb various

signaling kinases involved in cell growth and invasion, such as the JNK signaling cascade.[9]

Inhibit mTOR: It can suppress the activity of both mTORC1 and mTORC2 complexes, which

are key regulators of cell growth and proliferation.[6]

The following diagram illustrates the key signaling pathways involved in Fenretinide's

mechanism of action.

Caption: Key signaling pathways of Fenretinide.

Quantitative Data from Clinical Trials
Numerous clinical trials have investigated the safety and efficacy of Fenretinide in various

cancers and other conditions. The following tables summarize key quantitative data from some
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of these studies.

Table 1: Phase I Clinical Trial Data for High-Dose Oral Fenretinide[10]

Patient
Population

Dose Range
(mg/m²/day)

Maximum
Tolerated Dose
(MTD)

Key Toxicities
Achieved
Plasma Levels
(µM)

Adults 500 - 3,400 Not reached

Grade 1/2 dry

skin, Grade 1/2

nyctalopia

9 - 10

Children 350 - 3,300

Not reached

(Recommended

Phase II dose

~2,500

mg/m²/day)

Increased

intracranial

pressure

(idiosyncratic),

hypoalbuminemi

a,

hypophosphatem

ia, elevated

transaminases

3 - 8

Table 2: Phase II Clinical Trial in Advanced Breast Cancer and Melanoma[11]

Cancer Type Number of Patients Dosing Regimen
Objective
Response Rate

Advanced Breast

Cancer
15 200 mg/day (initial) 0%

Advanced Melanoma 16 200 mg/day (initial) 0%

Table 3: Phase II Chemoprevention Trial in Oral Pre-Malignant Lesions[12]

Patient Population Dosing Regimen Objective Response Rate

Patients with oral leukoplakia
900 mg/m² twice daily, days 1-

7, every 3 weeks for 4 cycles
20% (3 out of 15 patients)
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Experimental Protocols
Preparation of Hydrophilic Fenretinide Nanoparticles
This protocol describes a method to enhance the solubility of Fenretinide, a significant

challenge in its clinical application.[13]

Objective: To prepare and characterize hydrophilic nanoparticle formulations of Fenretinide.

Materials:

Fenretinide (4-HPR)

Polyvinylpyrrolidone (PVP)

Methanol

Dichloromethane

Deionized water

Procedure:

Dissolve both Fenretinide and PVP in a 2:23 (v/v) mixture of methanol and dichloromethane.

Ratios of PVP to Fenretinide of 3:1, 4:1, and 5:1 can be used.

Remove the solvents by rotary evaporation at 80°C and 100 RPM to obtain a thin film of

Fenretinide and PVP.

Reconstitute the thin film with 3.0 mL of deionized water.

Sonicate the suspension using a bath sonicator to ensure complete recovery of the material,

forming the nanoparticle formulation.

The following workflow diagram illustrates this process.

Caption: Workflow for preparing Fenretinide nanoparticles.
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Assessment of ROS Generation in Cervical Carcinoma
Cells
This protocol outlines a method to quantify the induction of ROS by Fenretinide in a cancer cell

line.[14]

Objective: To determine if Fenretinide treatment increases the levels of reactive oxygen species

in cervical carcinoma cells.

Materials:

Human cervical carcinoma C33A cells

Cell culture medium

Fenretinide (4-HPR)

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

Phosphate-buffered saline (PBS)

Fluorometer or fluorescence microscope

Procedure:

Culture C33A cells to the desired confluency in appropriate cell culture plates.

Pre-incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes. DCFH-DA

is a cell-permeable dye that fluoresces upon oxidation by ROS.

Wash the cells with PBS to remove excess DCFH-DA.

Treat the cells with varying concentrations of Fenretinide (e.g., 0, 0.4, 1, 3, 10 µM) for a

specified time (e.g., 1.5 hours).

Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a

fluorometer or visualize and quantify using fluorescence microscopy. An increase in

fluorescence intensity indicates an increase in intracellular ROS levels.
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Conclusion and Future Directions
Fenretinide (EINECS 259-760-9) is a synthetic retinoid with a rich history and a unique

mechanism of action that holds significant promise for cancer therapy and chemoprevention. Its

ability to induce apoptosis through receptor-independent pathways, primarily via ROS

generation, sets it apart from other retinoids. Despite promising preclinical and early clinical

findings, its development has been challenged by poor bioavailability.

Future research and development efforts should focus on:

Improved Formulations: The development of novel delivery systems, such as nanoparticle

formulations, is crucial to enhance the bioavailability and therapeutic efficacy of Fenretinide.

[13]

Combination Therapies: Investigating the synergistic effects of Fenretinide with other

chemotherapeutic agents or targeted therapies could lead to more effective treatment

regimens.

Expanded Clinical Trials: Further well-designed clinical trials are needed to fully elucidate the

therapeutic potential of Fenretinide in various cancers and other diseases, potentially

utilizing newer, more bioavailable formulations.

The continued exploration of this fascinating molecule may yet unlock its full potential in the

fight against cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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